

Navigating the Safety Landscape of 2,6-Dimethylaniline: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2,6-Dimethylaniline

Cat. No.: B139824

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylaniline (2,6-DMA), also known as 2,6-xylidine, is a significant chemical intermediate in the synthesis of various industrial and pharmaceutical products, including dyes, pesticides, and local anesthetics like lidocaine.^{[1][2]} Its presence as a metabolite of certain drugs and a component of tobacco smoke underscores the potential for human exposure.^{[3][4]} Classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC), a thorough understanding of its health and safety profile is paramount for professionals handling this compound.^[3] This technical guide provides a comprehensive overview of the health and safety considerations for **2,6-dimethylaniline**, with a focus on its toxicological properties, safe handling procedures, and the experimental methodologies used in its assessment.

Physicochemical and Toxicological Profile

A clear understanding of the physicochemical properties and toxicological endpoints of **2,6-dimethylaniline** is fundamental to a robust risk assessment.

Physicochemical Properties

Property	Value	Reference
Synonyms	2,6-Xylidine, 2,6-DMA, 2-Amino-m-xylene	[2]
Molecular Formula	C ₈ H ₁₁ N	[2]
Molecular Weight	121.18 g/mol	[2]
Appearance	Yellow liquid, turns brown on exposure to air	[2]
Odor	Characteristic	[2]
Boiling Point	214 °C at 739 mm Hg	[4]
Melting Point	10-12 °C	[2]
Flash Point	91 °C (closed cup)	[5]
Solubility in Water	7.5 g/L (20 °C)	[2]
Vapor Pressure	<0.01 mm Hg at 20 °C	[5]

Toxicological Data

Endpoint	Result	Species	Reference
Acute Oral LD ₅₀	1.2-1.3 g/kg	Rat (F344/N and Charles River CD)	[3]
Carcinogenicity	Nasal cavity adenomas and carcinomas, subcutaneous fibromas and fibrosarcomas	Rat (Charles River CD)	[3][6]
Genotoxicity	Conflicting results in Ames test; induced sister chromatid exchange and chromosomal aberrations in CHO cells; covalent DNA binding in rat tissues; did not induce micronuclei in mouse bone marrow in vivo.	Varies (see individual studies)	[4]
Primary Hazards	Irritant, Health Hazard, Environmental Hazard	-	[2]

Health and Safety Considerations

Given its toxicological profile, stringent safety measures are necessary when handling **2,6-dimethylaniline**.

Exposure Controls and Personal Protection

Engineering controls should be the primary means of minimizing exposure. This includes working in a well-ventilated area, preferably within a chemical fume hood.[7] Personal protective equipment (PPE) is mandatory and should include:

- Eye/Face Protection: Chemical safety goggles and a face shield.[7]
- Skin Protection: Chemical-resistant gloves (e.g., neoprene or nitrile rubber) and a protective suit.[7]
- Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is required if inhalation of vapors is possible.[7]

Handling, Storage, and Disposal

- Handling: Avoid contact with skin, eyes, and clothing. Prevent inhalation of vapors. Keep away from ignition sources and take measures to prevent the buildup of electrostatic charge. [7]
- Storage: Store in a cool, dry, well-ventilated area in tightly closed containers. Keep away from incompatible materials such as oxidizing agents and acids.[7]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.[7]

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[7]
- Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

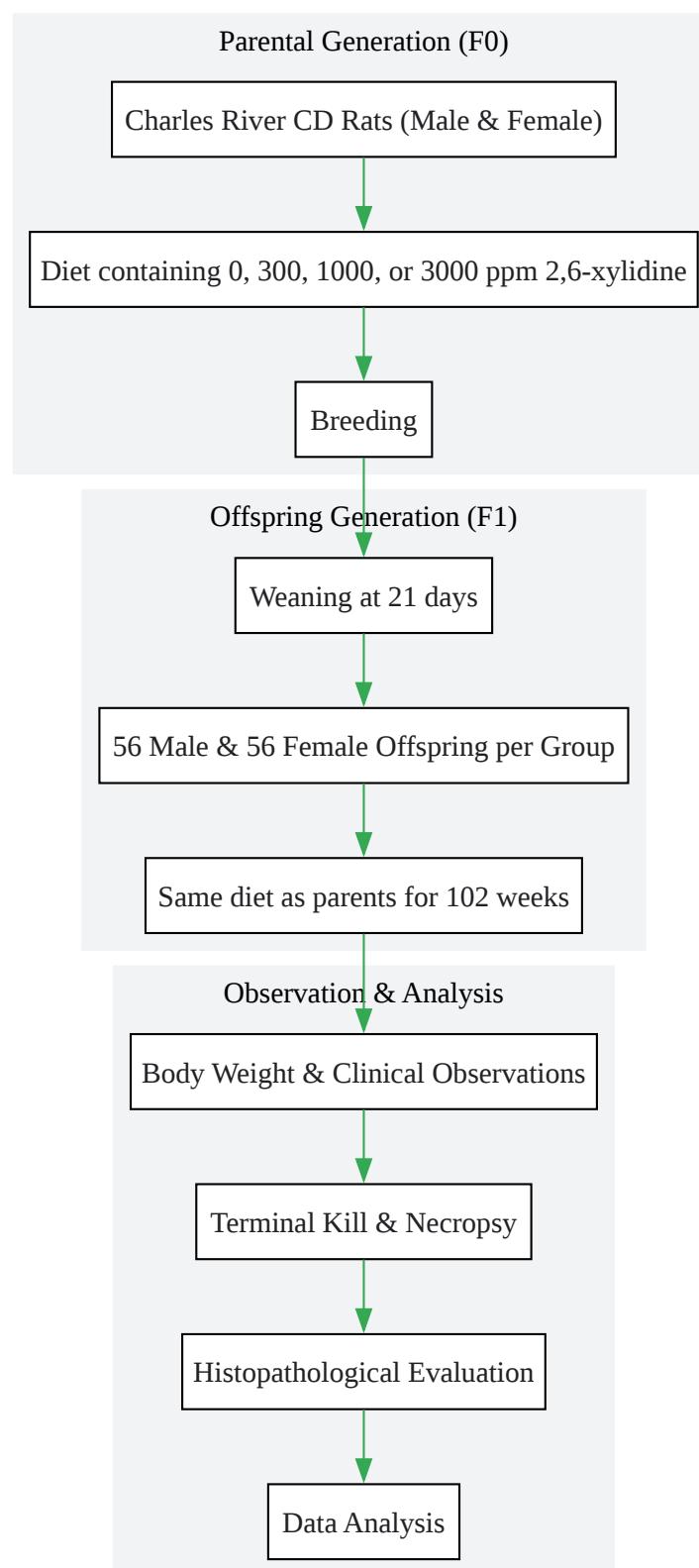
Experimental Methodologies

This section details the protocols for key toxicological studies that have been conducted on **2,6-dimethylaniline**.

Carcinogenicity Bioassay (NTP TR-278)

The National Toxicology Program (NTP) conducted a two-year carcinogenicity study of 2,6-xylidine in Charles River CD rats.[3][6]

Experimental Workflow for NTP Carcinogenicity Bioassay

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Caption: Workflow of the NTP carcinogenicity bioassay of 2,6-xylidine in rats.

- Test Animals: Charles River CD rats.[3]
- Experimental Design: Groups of 56 male and 56 female rats were the offspring of parents fed diets containing 0, 300, 1,000, or 3,000 ppm of 2,6-xylidine before and during breeding, pregnancy, and lactation. After weaning, the offspring were continued on the same dietary concentrations for 104 weeks.[3]
- Observations: Animals were observed for clinical signs of toxicity and body weight was recorded regularly.[3]
- Pathology: At the end of the study, a complete necropsy was performed on all animals. Tissues were preserved, processed, and examined microscopically.[3]

Genotoxicity Assays

The Ames test assesses the potential of a chemical to induce mutations in strains of *Salmonella typhimurium*.[8]

- Test System: *Salmonella typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) with and without a metabolic activation system (S9 mix from rat liver).[8][9]
- Method: The plate incorporation method is commonly used. The test compound, bacterial culture, and S9 mix (or buffer) are combined in molten top agar and poured onto minimal glucose agar plates.[8]
- Incubation: Plates are incubated at 37°C for 48-72 hours.[10]
- Evaluation: The number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.[10]

This assay evaluates the potential of a substance to induce structural chromosomal damage in cultured mammalian cells.[11]

- Test System: Chinese Hamster Ovary (CHO) cells are frequently used.[11][12]
- Procedure:

- CHO cells are cultured and exposed to various concentrations of **2,6-dimethylaniline** with and without a metabolic activation system (S9 mix) for a short period (e.g., 3-6 hours) or a longer period without S9 mix.[13]
- Following treatment, the cells are washed and incubated in fresh medium.[13]
- A mitotic inhibitor (e.g., Colcemid) is added to arrest cells in metaphase.[13]
- Cells are harvested, treated with a hypotonic solution, and fixed.[13]
- Slides are prepared, stained, and analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).[13]
- Evaluation: At least 100 metaphases per concentration are scored. A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a clastogenic effect.[11]

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts in the bone marrow of treated animals.[14][15]

- Test Animals: Mice or rats.[14]
- Procedure:
 - Animals are administered **2,6-dimethylaniline**, typically via oral gavage or intraperitoneal injection, at multiple dose levels.[14]
 - Bone marrow is collected at appropriate time points after treatment (e.g., 24 and 48 hours).[14]
 - Bone marrow smears are prepared on microscope slides, fixed, and stained.[14]
 - Polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess bone marrow toxicity.[14]
- Evaluation: A significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates a genotoxic effect.[14]

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[16]
[17]

- Procedure:
 - A single-cell suspension is prepared from the tissue of interest (e.g., liver, nasal tissue) from animals treated with **2,6-dimethylaniline**.[18]
 - The cells are embedded in a thin layer of low-melting-point agarose on a microscope slide.[17]
 - The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the DNA-containing nucleoids.[17]
 - The slides are then placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA.[17]
 - Electrophoresis is performed, causing the broken DNA fragments to migrate away from the nucleus, forming a "comet tail." [17]
 - The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.[17]
- Evaluation: The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail.[17]

Mechanisms of Toxicity

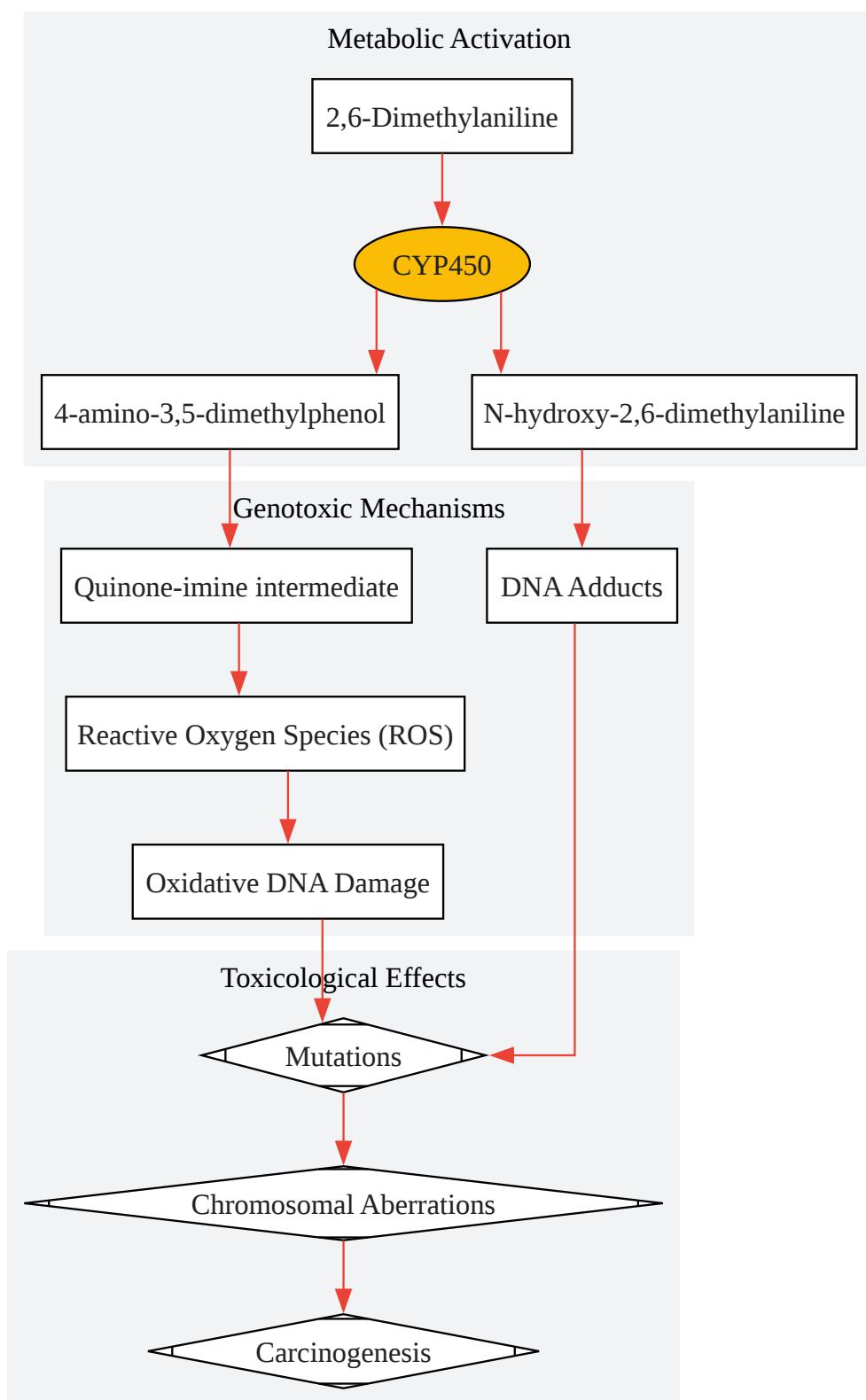
The carcinogenicity and genotoxicity of **2,6-dimethylaniline** are linked to its metabolic activation into reactive intermediates.

Metabolic Activation and Genotoxicity Pathways

The primary metabolic pathway involves the cytochrome P450 (CYP450) enzyme system, which can lead to the formation of N-hydroxy-**2,6-dimethylaniline** and 4-amino-3,5-dimethylphenol.[1][19] These metabolites can undergo further reactions to form electrophilic species that can bind to DNA, forming adducts, or participate in redox cycling to generate

reactive oxygen species (ROS).^{[1][7]} ROS can then cause oxidative damage to DNA and other cellular macromolecules.^[1]

Metabolic Activation and Genotoxicity of **2,6-Dimethylaniline**

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Caption: Metabolic activation and genotoxicity pathways of **2,6-dimethylaniline**.

Conclusion

2,6-Dimethylaniline is a chemical with significant industrial and pharmaceutical relevance, but it also presents notable health hazards, including carcinogenicity and genotoxicity. A comprehensive understanding of its toxicological profile, coupled with the strict implementation of safety protocols, is essential for minimizing risks to researchers, scientists, and drug development professionals. The experimental methodologies detailed in this guide provide a framework for assessing the safety of this and similar compounds. Continued research into the mechanisms of **2,6-dimethylaniline** toxicity will further enhance our ability to predict and mitigate its adverse health effects.

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